5-Ethynyl-1-methyl-1H-1,2,4-triazole
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Overview
Description
5-Ethynyl-1-methyl-1H-1,2,4-triazole is a heterocyclic organic compound with the molecular formula C5H5N3. It is a derivative of triazole, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 1-position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-methyl-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an ethynylating agent. One common method is the reaction of 1-methyl-1H-1,2,4-triazole with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with azides to form triazoles.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of azides.
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products
Substitution: Formation of substituted triazoles.
Cycloaddition: Formation of 1,2,3-triazoles.
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkanes.
Scientific Research Applications
5-Ethynyl-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The ethynyl group can interact with the enzyme’s active site, leading to inhibition of enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions with the enzyme .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1H-1,2,4-triazole: Lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-1H-1,2,3-triazole: Different triazole isomer with distinct chemical properties.
Uniqueness
5-Ethynyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of both the ethynyl and methyl groups, which confer specific reactivity and solubility properties.
Properties
Molecular Formula |
C5H5N3 |
---|---|
Molecular Weight |
107.11 g/mol |
IUPAC Name |
5-ethynyl-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3 |
InChI Key |
UVJMGPFHMYNHBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C#C |
Origin of Product |
United States |
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